5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMMO-HCl, is an organic compound that is used in a variety of research experiments and applications. It is a white, odorless, crystalline solid with a molecular weight of 183.59 g/mol. AMMO-HCl is a zwitterion, meaning it has both anionic and cationic properties. It is a versatile compound that can be used in a variety of experiments, such as synthesis, chromatography, and spectroscopy.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride involves the reaction of 5-methyl-1,3-oxazolidin-2-one with formaldehyde and ammonium chloride in the presence of hydrochloric acid.
Starting Materials
5-methyl-1,3-oxazolidin-2-one, Formaldehyde, Ammonium chloride, Hydrochloric acid
Reaction
To a solution of 5-methyl-1,3-oxazolidin-2-one in hydrochloric acid, formaldehyde and ammonium chloride are added., The reaction mixture is heated under reflux for several hours., The resulting product is then isolated and purified by recrystallization to obtain 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride.
Scientific Research Applications
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chromatography, and as a buffer in spectroscopy. It is also used in the synthesis of a variety of organic compounds, such as amines, amides, and polymers.
Mechanism Of Action
The mechanism of action of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act as a proton donor, donating protons to the reaction mixture in order to facilitate the synthesis of various organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride are not yet fully understood. However, it is believed to be relatively non-toxic and safe to use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in laboratory experiments include its low cost, its ease of use, and its ability to act as a proton donor. The limitations of using 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in laboratory experiments include its relatively low solubility in water and its limited ability to catalyze certain reactions.
Future Directions
The future directions for 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research could be conducted to explore the use of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride as a catalyst in various reactions, such as the synthesis of polymers, the synthesis of amines, and the synthesis of amides. Additionally, research could be conducted to explore the use of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride in various chromatography techniques, such as high-performance liquid chromatography. Finally, further research could be conducted to explore the potential of 5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride as a reagent in spectroscopy.
properties
IUPAC Name |
5-(aminomethyl)-5-methyl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-7-4(8)9-5;/h2-3,6H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWDASWOKWUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-5-methyl-1,3-oxazolidin-2-one hydrochloride |
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